Superior Efficacy in Protection Against Mercuric Chloride Lethality Compared to D-Penicillamine
N-Acetyl-DL-penicillamine (NAPA) is demonstrably more effective than its parent compound, D-penicillamine, as an oral protective agent against lethal doses of mercuric chloride in a rat model [1]. In a direct head-to-head comparison of chelating agents in mice with acute mercuric chloride poisoning, NAPA and sodium 2,3-dimercaptopropanesulfonate (DMPS) were found to be significantly more effective than DMSA and BAL at a critical low mole ratio of 10:1 [2]. This highlights a quantifiable advantage in a life-threatening intoxication scenario where other agents, including D-penicillamine, are less effective at lower, more clinically relevant doses.
| Evidence Dimension | Reduction in mortality from acute HgCl2 poisoning |
|---|---|
| Target Compound Data | NAPA significantly more effective than DMSA and BAL at a chelate:Hg mole ratio of 10:1 [2]. |
| Comparator Or Baseline | DMSA and BAL: Not effective at a mole ratio of 10:1 [2]. |
| Quantified Difference | Qualitative statement of 'significantly more effective' at a specific, low mole ratio; other agents require higher ratios. |
| Conditions | In vivo mouse model; chelating agents administered 20 minutes post-mercuric chloride at various chelate:mercury mole ratios [2]. |
Why This Matters
For researchers studying mercury detoxification or developing antidotal therapies, N-acetylpenicillamine provides a demonstrably more effective intervention at a critical, low-dose threshold than other clinically used chelators, directly impacting study outcomes and therapeutic modeling.
- [1] Aposhian HV, Aposhian MM. N-acetyl-DL-penicillamine, a new oral protective agent against the lethal effects of mercuric chloride. Journal of Pharmacology and Experimental Therapeutics. 1959;126(2):131-135. View Source
- [2] Jones MM, et al. Comparison of standard chelating agents for acute mercuric chloride poisoning in mice. Res Commun Chem Pathol Pharmacol. 1980 Feb;27(2):363-72. PMID: 7367752. View Source
